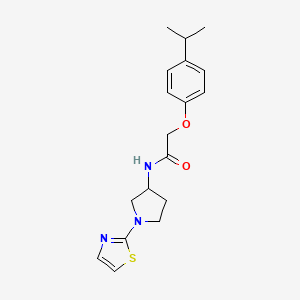
2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-isopropylphenoxy)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure includes a thiazole moiety and a pyrrolidine ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H23N3O2S
- Molecular Weight : 345.46 g/mol
- IUPAC Name : 2-(4-propan-2-ylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide
The compound is believed to interact with specific biological targets, including receptors and enzymes involved in various signaling pathways. Its thiazole and pyrrolidine components are particularly significant for their roles in modulating biological responses.
- Modulation of TRPM8 :
- Antioxidant Activity :
- Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects in various diseases .
In Vitro Studies
In vitro studies have demonstrated the ability of this compound to inhibit specific cellular pathways associated with inflammation and cancer proliferation. The compound's effectiveness was evaluated through various assays measuring cell viability and proliferation rates.
| Study | Cell Line | Concentration | Result |
|---|---|---|---|
| A | HeLa | 10 µM | 50% inhibition of cell growth |
| B | MCF7 | 5 µM | Induced apoptosis in 60% of cells |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Case Study on Cancer Treatment :
- Neuropathic Pain Management :
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13(2)14-3-5-16(6-4-14)23-12-17(22)20-15-7-9-21(11-15)18-19-8-10-24-18/h3-6,8,10,13,15H,7,9,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYRPEJVRINGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














